N-(2,6-Diethylphenyl)-3-oxoheptanamide
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Overview
Description
N-(2,6-Diethylphenyl)-3-oxoheptanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two ethyl groups at the 2 and 6 positions, and an amide group attached to a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-3-oxoheptanamide typically involves the reaction of 2,6-diethylaniline with a heptanone derivative under appropriate conditions. One common method is the acylation of 2,6-diethylaniline with 3-oxoheptanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethylphenyl)-3-oxoheptanamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.
Scientific Research Applications
N-(2,6-Diethylphenyl)-3-oxoheptanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-Diethylphenyl)-3-oxoheptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Diethylphenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a ketone.
N-(2,6-Diethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: Contains a pyrrole ring instead of a heptanone chain.
Uniqueness
N-(2,6-Diethylphenyl)-3-oxoheptanamide is unique due to its specific substitution pattern and the presence of both a ketone and an amide group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
114007-48-6 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-3-oxoheptanamide |
InChI |
InChI=1S/C17H25NO2/c1-4-7-11-15(19)12-16(20)18-17-13(5-2)9-8-10-14(17)6-3/h8-10H,4-7,11-12H2,1-3H3,(H,18,20) |
InChI Key |
YBEZOTVLEHCMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(=O)NC1=C(C=CC=C1CC)CC |
Origin of Product |
United States |
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